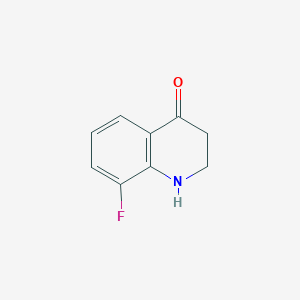

8-Fluoro-2,3-dihydroquinolin-4-one

Description

Structure

2D Structure

Propriétés

IUPAC Name |

8-fluoro-2,3-dihydro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c10-7-3-1-2-6-8(12)4-5-11-9(6)7/h1-3,11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDJXVWCJNSAMFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C1=O)C=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70599830 | |

| Record name | 8-Fluoro-2,3-dihydroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38470-28-9 | |

| Record name | 8-Fluoro-2,3-dihydro-4(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38470-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Fluoro-2,3-dihydroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Fluoro-2,3-dihydroquinolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Classical and Contemporary Synthetic Routes for Dihydroquinolinone Systems

The construction of the dihydroquinolinone core can be achieved through various synthetic strategies, ranging from classical cyclization reactions to modern catalytic methods.

Cyclization Reactions in Dihydroquinolinone Synthesis

Intramolecular cyclization is a cornerstone in the synthesis of dihydroquinolinone systems. A common approach involves the cyclization of appropriately substituted anilines. For instance, the reaction of methyl anthranilate with methyl acrylate (B77674) can lead to a diester intermediate, which then undergoes intramolecular Dieckmann condensation in the presence of a base like sodium hydride to form a dihydroquinolinone. mdpi.com Subsequent oxidation can then yield the corresponding quinolin-4-one. mdpi.com

Another powerful method is the radical cyclization of α-halo-ortho-alkenyl anilides. These reactions, often mediated by reagents like tributyltin hydride (Bu3SnH), can provide dihydroquinolin-2-ones in high yields. nih.gov Domino reactions, which involve multiple bond-forming events in a single synthetic operation, have also emerged as efficient pathways to dihydroquinolinones. nih.gov These can be initiated by various means, including the reduction of a nitro group followed by cyclization. nih.gov

A notable domino strategy involves an imine addition-SNAr approach, where the reaction of a substituted benzoylacetate with pre-formed imines at room temperature furnishes highly substituted 2,3-dihydro-4(1H)-quinolinones in a single step. nih.gov

Halogenation and Fluorination Strategies

The introduction of halogen atoms, particularly fluorine, onto the quinolinone framework is of significant interest due to the unique properties they impart.

Achieving regioselectivity in fluorination is a key challenge in synthetic chemistry. For quinoline (B57606) systems, electrochemical methods have been developed for direct difluorination with high regioselectivity. researchgate.net For example, the anodic oxidation of quinolines using a hydrogen fluoride-pyridine complex can lead to 5,8-difluorinated products. researchgate.net

The synthesis of fluorinated building blocks often relies on the development of selective fluorination methodologies. researchgate.net While direct fluorination of the pre-formed dihydroquinolinone ring system can be challenging, an alternative approach involves the use of fluorinated starting materials. For instance, the synthesis of 8-fluoro-2,3-dihydroquinolin-4-one can be envisioned to start from a fluorinated aniline (B41778) derivative.

Multi-Step Synthesis from Substituted Anilines

The synthesis of dihydroquinolinones frequently begins with substituted anilines. uva.nl A general strategy for accessing para-olefinated anilines, which can be precursors to quinolinone structures, involves the direct functionalization of C-H bonds. uva.nl

A plausible multi-step synthesis for a compound like this compound would likely start with a fluorinated aniline. For example, a reaction sequence could involve the acylation of 2-fluoroaniline, followed by a cyclization reaction to form the dihydroquinolinone ring. The specific reagents and conditions would be crucial for controlling the regioselectivity and achieving a good yield. A synthesis of 8-fluoro-3,4-dihydroisoquinoline, a related heterocyclic system, was achieved through a directed ortho-lithiation of a pivaloyl-protected 2-phenylethylamine derivative, followed by formylation and acidic cyclization. mdpi.com This highlights a potential strategy for constructing the fluorinated aromatic portion of the target molecule.

Advanced Asymmetric Synthesis and Stereocontrol in Fluorinated Dihydroquinolinones

The development of enantioselective methods for the synthesis of fluorinated dihydroquinolinones is crucial for accessing chiral molecules with specific biological activities.

Enantioselective Approaches to Fluorinated Dihydroquinolinone Scaffolds

While the direct asymmetric synthesis of this compound is not extensively documented in the provided search results, general strategies for the enantioselective synthesis of related structures offer valuable insights. One approach involves the use of chiral catalysts to control the stereochemistry of the cyclization reaction. nih.gov For example, L-proline has been used as a catalyst for the cyclization of 2-aminoacetophenone (B1585202) and benzaldehydes to produce 2-aryldihydroquinolinones, although with low enantiomeric excesses. nih.gov

More successful enantioselective methods have been developed for related systems. For instance, the transfer of axial chirality from a reactive species in an amide to a new stereocenter during radical cyclization has been shown to proceed with exceptionally high fidelity. nih.gov This suggests that by starting with an enantioenriched fluorinated aniline derivative, it may be possible to achieve stereocontrol in the synthesis of fluorinated dihydroquinolinones.

Recent advances in photoenzymatic synthesis have also opened new avenues for creating chiral fluorinated molecules. nih.gov These methods utilize enzymes in combination with visible light to catalyze enantioselective reactions, offering a promising strategy for the synthesis of complex fluorinated compounds. nih.gov

Asymmetric Transfer Hydrogenation and Dynamic Kinetic Resolution

The asymmetric transfer hydrogenation (ATH) of the ketone functionality in dihydroquinolin-4-ones represents a powerful method for accessing chiral alcohols, which are valuable building blocks in medicinal chemistry. When applied to racemic starting materials bearing a stereocenter adjacent to the ketone, this reaction can proceed through a dynamic kinetic resolution (DKR), theoretically allowing for a 100% yield of a single diastereomer with high enantiomeric excess. dicp.ac.cn

The process of DKR in the context of α-substituted ketones relies on the rapid, base-catalyzed racemization of the stereocenter via enolization, which occurs in concert with the irreversible, enantioselective reduction of the ketone. dicp.ac.cn For substrates like substituted 2,3-dihydroquinolin-4-ones, this allows for the formation of two contiguous stereocenters with high stereocontrol.

A plausible reaction scheme for the asymmetric transfer hydrogenation of an N-protected this compound would involve a chiral catalyst, such as a Ru(II) or Rh(III) complex, and a hydrogen donor like a formic acid/triethylamine mixture. The reaction would yield the corresponding chiral 8-fluoro-2,3-dihydroquinolin-4-ol.

Table 1: Representative Catalysts in Asymmetric Transfer Hydrogenation of Quinolines/Quinolones

| Catalyst System | Substrate Type | Hydrogen Source | Typical Outcome | Reference |

|---|---|---|---|---|

| Rhodium-TsCYDN | 4-Quinolone derivatives | HCOOH/Et₃N | Excellent enantioselectivities | rsc.org |

| Manganese-Aminobenzimidazole | Quinolines | Ammonia borane | High yields, up to 99% ee | rsc.org |

| Ruthenium-NHC | 2-Quinolones | H₂ | High yields, up to 98:2 e.r. | nih.gov |

Chemical Reactivity and Functionalization of the Dihydroquinolinone Core

Oxidation and Reduction Reactions

The chemical reactivity of the this compound core is characterized by the functionalities present: a ketone, a secondary amine within a dihydroquinoline ring system, and a fluorine-substituted aromatic ring.

Reduction Reactions: The ketone at the C-4 position is susceptible to reduction by various hydride reagents. Standard reagents like sodium borohydride (B1222165) (NaBH₄) and the more powerful lithium aluminium hydride (LiAlH₄) can reduce the ketone to a secondary alcohol, yielding 8-fluoro-1,2,3,4-tetrahydroquinolin-4-ol. libretexts.org NaBH₄ is a milder reagent and is often preferred for its compatibility with a wider range of functional groups and protic solvents, whereas LiAlH₄ is a much stronger reducing agent that reacts violently with water and must be used in anhydrous conditions. libretexts.orgchemistrysteps.commasterorganicchemistry.com Aldehydes and ketones are typically reduced to primary and secondary alcohols, respectively, by these reagents. libretexts.org

Oxidation Reactions: The dihydroquinolinone core can potentially undergo oxidation. The secondary amine in the heterocyclic ring could be oxidized under specific conditions. For example, the oxidation of 1,2,3,4-tetrahydroisoquinolines to 3,4-dihydroisoquinolines has been achieved using a CuCl₂-O₂ catalytic system. clockss.org Applying similar conditions to 8-fluoro-1,2,3,4-tetrahydroquinolin-4-ol could potentially lead to the corresponding 8-fluoro-3,4-dihydroquinolin-4-ol or further oxidized products. The aromatic ring itself is generally stable to oxidation except under harsh conditions.

Electrophilic and Nucleophilic Substitution Patterns

Electrophilic Aromatic Substitution: The fluorine atom on the aromatic ring influences the regioselectivity of electrophilic aromatic substitution (EAS) reactions. Fluorine is an ortho-, para-directing group due to its ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (arenium ion) formed during the attack of an electrophile. libretexts.org However, due to its high electronegativity, fluorine is also a deactivating group via the inductive effect, making the ring less reactive towards electrophiles compared to benzene (B151609). libretexts.orgresearchgate.net Therefore, EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions on this compound would be expected to occur primarily at the C-5 and C-7 positions, which are ortho and para to the fluorine atom, respectively. The directing effect of the annulated heterocyclic ring must also be considered.

Cross-Coupling Methodologies for Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of aryl halides, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction involves the reaction of an aryl or vinyl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com While aryl fluorides are generally less reactive than other aryl halides in Suzuki couplings, methods have been developed to activate the C-F bond. However, it is more common to use the corresponding bromo- or iodo-dihydroquinolinone for such transformations. For example, a hypothetical 8-bromo-2,3-dihydroquinolin-4-one could be coupled with various aryl or vinyl boronic acids to introduce diverse substituents at the C-8 position. rsc.orgyoutube.com

Sonogashira Coupling: The Sonogashira coupling reaction allows for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orgyoutube.com This reaction is highly valuable for introducing alkynyl moieties, which can serve as handles for further chemical transformations. Similar to the Suzuki coupling, an 8-bromo- or 8-iodo-2,3-dihydroquinolin-4-one would be the preferred substrate over the 8-fluoro analogue for Sonogashira reactions to synthesize 8-alkynyl-2,3-dihydroquinolin-4-ones. libretexts.orgyoutube.com

Table 2: Common Cross-Coupling Reactions for Aryl Halide Derivatization

| Reaction Name | Coupling Partners | Catalyst/Reagents | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Halide + Organoboron | Pd Catalyst, Base | C(sp²) - C(sp²) / C(sp²) - C(sp) | libretexts.orgnih.gov |

Biological Activities and Pharmacological Relevance

Antimicrobial and Antibacterial Efficacy

The core structure of 8-Fluoro-2,3-dihydroquinolin-4-one is emblematic of the fluoroquinolone class, which is characterized by a bicyclic core related to 4-quinolone. wikipedia.org This class of drugs has been a cornerstone in the fight against bacterial infections for decades, with continuous development leading to newer generations with improved properties. nih.govnih.gov

Fluoroquinolones are distinguished by their broad-spectrum antibacterial activity, effective against both Gram-positive and Gram-negative bacteria. wikipedia.orgrxlist.com Second-generation fluoroquinolones expanded the activity of earlier quinolones to include some Gram-positive bacteria, while third and fourth-generation agents possess even greater activity against Gram-positive and anaerobic bacteria. wikipedia.orgnih.gov

Research on various fluoroquinolone derivatives has demonstrated their effectiveness against a range of pathogens. For instance, Nadifloxacin, a topical fluoroquinolone, shows potent activity against aerobic Gram-positive bacteria like Staphylococcus epidermidis and Staphylococcus aureus, as well as Gram-negative and anaerobic bacteria. wikipedia.org Studies on 8-nitrofluoroquinolone derivatives have shown that modifications at the C-7 position can yield compounds with significant activity against S. aureus (a Gram-positive bacterium) and E. coli (a Gram-negative bacterium). mdpi.comnih.govresearchgate.net Generally, more lipophilic quinolones are thought to better penetrate the cell wall of Gram-positive bacteria, enhancing their activity. mdpi.comnih.gov

| Bacterial Strain | Gram Type | Activity Noted for Fluoroquinolone Derivatives | References |

|---|---|---|---|

| Staphylococcus aureus | Gram-Positive | Potent activity observed. | wikipedia.orgmdpi.comnih.gov |

| Staphylococcus epidermidis | Gram-Positive | Potent activity observed. | wikipedia.org |

| Escherichia coli | Gram-Negative | Activity observed. | mdpi.comresearchgate.net |

| Pseudomonas aeruginosa | Gram-Negative | Activity observed in second-generation fluoroquinolones. | nih.gov |

| Cutibacterium acnes | Gram-Positive (Anaerobic) | Potent activity observed. | wikipedia.org |

The primary mechanism of action for fluoroquinolones is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. wikipedia.orgoup.comnumberanalytics.com These enzymes are crucial for bacterial DNA replication, unwinding, and duplicating. wikipedia.orgwikipedia.org

DNA Gyrase: This enzyme, also known as topoisomerase II, introduces negative supercoils into the bacterial DNA, a process necessary for the initiation of replication. researchgate.net In many Gram-negative bacteria, DNA gyrase is the principal target for fluoroquinolones. wikipedia.org

Topoisomerase IV: This enzyme is primarily involved in the final stages of DNA replication, specifically in separating the interlinked daughter chromosomes. oup.com For many Gram-positive bacteria, topoisomerase IV is the main target. wikipedia.org

Fluoroquinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzymes on the DNA. oup.comresearchgate.net This action blocks the movement of the DNA replication fork and introduces double-strand breaks in the DNA, which ultimately leads to bacterial cell death. wikipedia.orgresearchgate.net This bactericidal effect is concentration-dependent. numberanalytics.com

The extensive use of fluoroquinolones has unfortunately led to the emergence of bacterial resistance. nih.gov Resistance can develop through several mechanisms, including mutations in the target enzymes (DNA gyrase and topoisomerase IV), alterations in drug efflux pumps, and plasmid-mediated resistance. nih.gov

Fluoroquinolones have been evaluated against various multidrug-resistant (MDR) strains. For example, Nadifloxacin has demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with efficacy similar to that against methicillin-sensitive strains (MSSA). wikipedia.org However, a significant correlation has been observed between the use of fluoroquinolones like ciprofloxacin (B1669076) and levofloxacin (B1675101) and the subsequent isolation of MRSA in hospitalized patients. oup.comnih.gov Resistance is also a major concern in Gram-negative bacteria, with mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes being a primary cause. nih.govfrontiersin.org The development of new derivatives aims to overcome these resistance mechanisms. nih.gov

Antimalarial Potential and Related Targets

Beyond their antibacterial properties, quinoline-based compounds have been investigated for their potential against parasitic diseases, most notably malaria. mdpi.comnih.gov The quinoline (B57606) scaffold is a core component of well-known antimalarials like chloroquine (B1663885) and mefloquine. mdpi.com

A key target for antimalarial quinolones is the cytochrome bc1 complex (Complex III) within the mitochondrial electron transport chain of the Plasmodium falciparum parasite. nih.govnih.govresearchgate.net This complex is vital for the parasite's energy production (ATP synthesis) and pyrimidine (B1678525) biosynthesis. nih.govresearchgate.net

Quinolone derivatives can act as inhibitors at two different sites within the cytochrome bc1 complex: the ubiquinol-oxidation (Qo) site and the ubiquinone-reduction (Qi) site. nih.govnih.gov The widely used antimalarial atovaquone (B601224) targets the Qo site, but resistance has emerged due to mutations in this area. nih.govresearchgate.net Consequently, there is significant interest in developing quinolones that target the Qi site, as this may circumvent existing resistance mechanisms. nih.gov Research has shown that various 4(1H)-quinolone derivatives effectively inhibit the cytochrome bc1 complex, demonstrating the potential of this chemical class in developing next-generation antimalarials. nih.govresearchgate.net The structural similarity of quinolones to the natural substrate ubiquinone is thought to be the basis for this inhibitory action. nih.gov

Antifungal Spectrum and Potency

The versatility of the quinoline scaffold extends to antifungal activity. nih.govmdpi.com Both natural and synthetic quinoline derivatives have been identified as having potential to combat fungal pathogens. researchgate.netnih.gov

A study on novel fluorinated quinoline analogs, where the 8-position of the quinoline ring was substituted with a fluorine atom (similar to the subject compound), demonstrated notable antifungal activity. mdpi.com The compounds were tested against a panel of phytopathogenic fungi. Several derivatives exhibited significant activity (>80%) against Sclerotinia sclerotiorum at a concentration of 50 μg/mL. mdpi.com Another derivative showed strong activity (80.8%) against Rhizoctonia solani. mdpi.com Other studies have confirmed the antifungal potential of naphthoquinone derivatives against various opportunistic fungi and dermatophytes, with some compounds showing low Minimum Inhibitory Concentrations (MICs). nih.gov The mechanism of antifungal action for some quinone derivatives appears to involve disruption of the fungal cell membrane permeability. nih.gov

| Fungal Species | Activity/Inhibition Rate | Reference |

|---|---|---|

| Sclerotinia sclerotiorum | Good activity (>80% inhibition) for several compounds. | mdpi.com |

| Rhizoctonia solani | Good activity (80.8% inhibition) for one compound. | mdpi.com |

| Alternaria solani | Moderate activity (40-60% inhibition). | mdpi.com |

| Pyricularia oryzae | Moderate activity (40-60% inhibition). | mdpi.com |

| Fusarium oxysporum | Moderate inhibition (45%). | mdpi.com |

Efficacy against Fungal Pathogens (e.g., Candida albicans)

Quinolone derivatives are recognized for their potential as antifungal agents. Research into fluorinated quinoline analogs has demonstrated notable activity against various fungal pathogens. nih.gov The opportunistic fungus Candida albicans is a significant target for new antifungal therapies due to its ability to form drug-resistant biofilms. nih.gov Studies on related 8-hydroxyquinoline (B1678124) derivatives have shown promising activity against a panel of fungal species, including Candida spp. nih.gov These derivatives can cause damage to the fungal cell wall, leading to a fungicidal effect. nih.gov

Hybrid molecules incorporating a quinoline moiety with other heterocyclic structures, such as triazoles, have been synthesized and tested against C. albicans. nih.gov Some of these hybrid compounds have exhibited potent antifungal activity, highlighting the versatility of the quinoline scaffold in developing new treatments for fungal infections. nih.gov Research on quinoxaline (B1680401) derivatives, which are structurally similar to quinolones, has also shown significant efficacy against various Candida species, including isolates resistant to conventional drugs. researchgate.net

Role of Semicarbazone Derivatives in Antifungal Activity

Semicarbazones are a class of compounds formed by the condensation of aldehydes or ketones with semicarbazide. When derived from quinolinones, these molecules can exhibit enhanced biological effects. Semicarbazide and thiosemicarbazide (B42300) derivatives are known for their broad spectrum of pharmacological activities, including antifungal properties. ajchem-b.com The antifungal mechanism of these derivatives is often attributed to their ability to chelate metal ions essential for fungal enzyme function or to interfere with fungal cell processes. Isoquinoline derivatives of thiosemicarbazides, for instance, have demonstrated efficacy against Candida albicans. ajchem-b.com The introduction of a semicarbazone moiety to the this compound structure represents a strategic approach to amplify its potential as an antifungal agent.

Anticancer and Cytotoxic Effects

The quinoline and particularly the quinazolinone core are central to the design of numerous anticancer agents. These structures serve as scaffolds for inhibitors of key enzymes in cancer progression.

Inhibition of Cancer Cell Proliferation (e.g., Lung (A549) and Leukemia (K562) Cell Lines)

Derivatives of the quinoline and quinazoline (B50416) skeleton have demonstrated significant cytotoxic effects against various human cancer cell lines. Tetrahydroquinoline derivatives have shown anticancer activity against the lung cancer cell line A549. nih.gov Similarly, various flavanone (B1672756) analogues and other compounds have been tested for their cytotoxicity against the human leukemia cell line K562. koreascience.krmdpi.com

Research on 2,3-dihydro- nih.govnih.govdioxino[2,3-f]quinazoline derivatives, which share a similar bicyclic core, showed potent anticancer activity against A549 cells, with some compounds exhibiting half-maximal inhibitory concentrations (IC50) in the low micromolar range. researchgate.net

| Compound Class | Cell Line | Activity | Reference |

| Tetrahydroquinoline Derivatives | A549 (Lung) | Anticancer Activity | nih.gov |

| 2,3-dihydro- nih.govnih.govdioxino[2,3-f]quinazoline Derivatives | A549 (Lung) | IC50 = 8.82–10.24 μM | researchgate.net |

| Flavanone Analogue | K562 (Leukemia) | Potent Cytotoxicity | koreascience.kr |

| Pentagalloyl Glucose | K562 (Leukemia) | Enhanced ROS generation | mdpi.com |

Molecular Targets in Oncological Pathways (e.g., EGFRK)

A primary molecular target for many quinoline and quinazolinone-based anticancer drugs is the Epidermal Growth Factor Receptor (EGFR) kinase (EGFRK). nih.govnih.gov EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can lead to uncontrolled cell growth and proliferation in various cancers, particularly non-small-cell lung cancer (NSCLC). nih.govresearchgate.net

Quinazolinone derivatives have been developed as potent EGFR inhibitors. frontiersin.orgresearchgate.net They typically function as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its activation. nih.govfrontiersin.org This inhibition blocks downstream signaling pathways responsible for cell growth and survival. nih.gov The development of these inhibitors has progressed through several generations to overcome resistance mutations, such as T790M and C797S, that arise during treatment. nih.gov The this compound scaffold is a promising starting point for designing novel EGFR inhibitors.

Induction of Apoptosis and Cell Cycle Modulation

A key mechanism through which anticancer compounds exert their effect is the induction of apoptosis (programmed cell death) and modulation of the cell cycle. Related tetrahydroquinoline derivatives have been shown to induce apoptosis in cancer cells. nih.gov This process often involves the activation of executioner proteins like caspase-3 and the regulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. nih.gov

Studies on other heterocyclic compounds show that they can induce cell cycle arrest, often at the G2/M phase, preventing cancer cells from dividing. nih.gov This arrest is frequently followed by the induction of apoptosis, characterized by chromatin condensation and DNA fragmentation. nih.gov The ability of flavonoids to induce apoptosis in cancer cells has been linked to their capacity to inhibit fatty acid synthase (FAS), suggesting another potential pathway that could be exploited by quinolinone-based compounds. nih.gov Thiazolidinone derivatives, another class of heterocyclic compounds, have also been shown to induce apoptosis through both intrinsic and extrinsic pathways. mdpi.com

Anti-inflammatory Properties

In addition to antifungal and anticancer effects, the broader class of nitrogen-containing heterocyclic compounds, including quinoline and quinoxaline derivatives, has demonstrated anti-inflammatory potential. Research on certain quinoxaline derivatives has shown that they can significantly reduce the levels of key pro-inflammatory markers. researchgate.net In experimental models, administration of these compounds led to a notable decrease in inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1 beta (IL-1β), and Cyclooxygenase-2 (COX-2). researchgate.net This suggests that this compound and its derivatives could be investigated for their potential to modulate inflammatory responses, a crucial factor in various diseases, including cancer.

Modulation of Inflammatory Signaling Pathways

The quinoline scaffold is a well-established pharmacophore known for its anti-inflammatory properties. Various quinoline derivatives have been shown to exert their effects by modulating key inflammatory signaling cascades, primarily the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govmdpi.comresearchgate.net The NF-κB pathway is a critical regulator of immune responses, and its dysregulation is linked to numerous inflammatory diseases. mdpi.com Quinolines, including fluoroquinolone antibiotics, have been reported to inhibit the inflammatory response in immune cells like microglia by targeting NF-κB signaling. mdpi.com

Similarly, the MAPK pathways (including ERK, JNK, and p38) are crucial for the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govresearchgate.net Studies on related flavonol compounds demonstrate that inhibition of MAPK phosphorylation is a key mechanism for suppressing the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govmdpi.com Given that this compound belongs to the broader class of compounds known to interfere with these pathways, it is considered a candidate for possessing anti-inflammatory activity through similar mechanisms.

Enzyme Inhibition Profiles

Derivatives of the 3,4-dihydroquinolin-2(1H)-one scaffold have been systematically evaluated as inhibitors of nitric oxide synthase (NOS) isoforms. Neuronal nitric oxide synthase (nNOS) is a key target for therapeutic intervention in various neurological disorders. nih.govnih.gov In a comprehensive structure-activity relationship (SAR) study, a series of 3,4-dihydroquinolin-2(1H)-one compounds were synthesized and tested for their ability to inhibit human NOS enzymes. nih.gov

Within this study, a compound featuring an 8-fluoro substituent was synthesized and evaluated. The research found that the introduction of the fluorine atom at the 8-position resulted in a compound that was approximately six times less potent against nNOS compared to its non-fluorinated counterpart. nih.gov This suggests that substitution at this specific position on the quinolinone ring may hinder the optimal orientation for binding within the enzyme's active site. nih.gov

Interestingly, when the lactam of the 8-fluoro-substituted quinolinone was reduced to form the corresponding 1,2,3,4-tetrahydroquinoline (B108954) derivative, the resulting compound demonstrated a 36-fold increase in potency, becoming a highly potent nNOS inhibitor with a Ki of 93 nM. nih.gov This highlights the significant impact of the core scaffold's flexibility on inhibitory activity.

Table 1: nNOS Inhibition Data for 8-Fluoro Substituted Quinolines

| Compound ID (Reference) | Scaffold | 8-Position Substituent | nNOS IC50 (μM) | Selectivity over iNOS |

|---|---|---|---|---|

| 26 nih.gov | 3,4-dihydroquinolin-2(1H)-one | H | 0.58 | >172-fold |

| 31 nih.gov | 3,4-dihydroquinolin-2(1H)-one | F | 3.36 | >29-fold |

| 51 nih.gov | 1,2,3,4-tetrahydroquinoline | F | 0.093 | >1000-fold |

The selectivity of enzyme inhibitors is a critical factor in drug development. The same study that evaluated nNOS inhibition also tested the compounds against the inducible (iNOS) and endothelial (eNOS) isoforms. The 8-fluoro-substituted quinolinone and its more potent tetrahydroquinoline derivative showed a high degree of selectivity, with no significant inhibition of iNOS observed. nih.gov

Beyond NOS enzymes, the quinoline core structure is found in inhibitors of other enzymes relevant to disease. For instance, various quinoline and quinazoline derivatives have been investigated as inhibitors of enzymes crucial for viral replication, such as the SARS-CoV-2 main protease (3CLpro) and phospholipases (cPLA2, sPLA2). mdpi.com Computational studies also suggest that fluorinated quinolines can effectively bind to and inhibit host factors essential for viral entry, like Transmembrane Serine Protease 2 (TMPRSS2). nih.gov This indicates that the this compound scaffold could potentially be explored for its activity against a variety of enzymatic targets beyond the NOS family.

Antiviral Investigations (e.g., MERS-CoV Inhibition)

The quinoline nucleus is a key feature in several compounds with antiviral properties. The substitution with a fluorine atom is known to enhance the biological activity and spectrum of quinolone-based drugs. nih.gov While direct testing of this compound against Middle East Respiratory Syndrome Coronavirus (MERS-CoV) has not been reported, research on related coronaviruses like SARS-CoV-2 provides valuable insights.

Computational studies have explored the potential of fluorine-based quinolines as inhibitors of proteins critical for SARS-CoV-2 assembly and entry. These studies found that fluorinated quinolines are promising candidates for inhibiting the Spike-ACE2 receptor complex and the human protease TMPRSS2. nih.gov The electronegative fluorine atom was found to participate in favorable halogen bonding interactions within the binding pockets of these protein targets. nih.gov Specifically, a trifluoromethylphenyl-quinoline was identified as a lead compound that could bind effectively to both targets. nih.gov These findings suggest that the presence of a fluorine atom on the quinoline core, as in this compound, is a desirable feature for potential antiviral agents targeting coronaviruses.

Receptor Modulation and Radiotracer Applications

The cannabinoid receptor type 2 (CB2) is a G-protein coupled receptor primarily expressed in immune cells. It has emerged as a significant therapeutic target for a variety of conditions, including inflammation, neuropathic pain, and neurodegenerative diseases, as it is believed to mediate anti-inflammatory effects without the psychoactivity associated with the CB1 receptor. nih.gov

The 2-oxoquinoline scaffold, which is structurally related to 2,3-dihydroquinolin-4-one, has been extensively developed to create potent and selective CB2 receptor ligands. nih.govacs.org Research has demonstrated that fluorinated 2-oxoquinoline derivatives exhibit high binding affinity and selectivity for the CB2 receptor. nih.gov Several of these compounds have shown Ki values in the nanomolar and even subnanomolar range for CB2, with high selectivity over the CB1 receptor. nih.gov

The introduction of a fluorine atom has been a key strategy in the development of these ligands for Positron Emission Tomography (PET) imaging. By radiolabeling these fluorinated quinoline derivatives with fluorine-18 (B77423) ([¹⁸F]), researchers have created PET tracers to visualize and quantify CB2 receptor expression in vivo. nih.govucl.ac.besnmjournals.org These radiotracers have shown promise for imaging CB2 receptor upregulation in the context of neuroinflammation and cancer. nih.govucl.ac.be Given the success of fluorination in creating potent CB2 ligands and imaging agents from the quinoline core, this compound represents a foundational structure for the development of novel CB2 receptor modulators.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Nitric oxide |

| Prostaglandin E2 |

| Tumor necrosis factor-alpha |

| Interleukin-6 |

| 3,4-dihydroquinolin-2(1H)-one |

| 1,2,3,4-tetrahydroquinoline |

| 2-oxoquinoline |

Beta-Adrenergic Receptor Interactions

Following a comprehensive review of available scientific literature, no specific data detailing the direct interactions of this compound with beta-adrenergic receptors could be identified. Research explicitly characterizing the binding affinity, functional agonism or antagonism, or any other form of pharmacological interaction between this particular compound and beta-adrenergic receptor subtypes (β1, β2, β3) is not present in the public domain.

While the broader class of quinolinone derivatives has been investigated for a wide range of biological activities, and beta-adrenergic receptors are a significant target class for many pharmaceuticals, a direct link between this compound and beta-adrenergic receptor modulation has not been established in published research.

Therefore, no data tables or detailed research findings on this specific topic can be provided at this time.

Structure Activity Relationship Sar Studies and Molecular Design

Positional Effects of Fluorine Substitution

The incorporation of fluorine into a molecule is a widely used strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. tandfonline.com Due to its small size, high electronegativity, and the strength of the carbon-fluorine bond, fluorine substitution can significantly alter metabolic stability, membrane permeability, and binding affinity. tandfonline.comnih.gov

The position of the fluorine atom on the quinolinone ring is critical in determining its effect on biological activity. While the C-6 fluorine is well-known for enhancing the antibacterial activity of fluoroquinolone antibiotics by improving DNA gyrase binding, substitution at other positions, such as C-8, can yield varied results. tandfonline.com

For instance, in a study on the photostability of fluoroquinolones, a derivative with an 8-fluoro (8-F) substitution was found to have decreased antibacterial activity and increased cytotoxicity after exposure to UVA irradiation, a behavior similar to its unsubstituted (8-H) counterpart. nih.gov This suggests that in this specific context, the 8-fluoro group does not confer the same photostability as an 8-methoxy group. nih.gov However, in other applications, the 8-fluoro substitution is a deliberate and beneficial design element. In the development of novel fungicides, the 8-position of the quinoline (B57606) ring was intentionally replaced by a fluorine atom, leading to a series of compounds with good antifungal activity. mdpi.com

Furthermore, studies on the mutagenicity of various fluorinated quinolines in Salmonella typhimurium indicated that fluorine substitution at the C-8 position resulted in no marked change in mutagenicity compared to the parent quinoline molecule. nih.gov This highlights that the impact of fluorine substitution is highly dependent on the specific biological endpoint being measured.

Table 1: Effect of C-8 Substitution on Fluoroquinolone Properties nih.gov

| Substituent at C-8 | Effect on Antibacterial Activity (Post-UVA) | Effect on Cytotoxicity (Post-UVA) |

| Hydrogen (Unsubstituted) | Decreased | Increased |

| Fluorine | Decreased | Increased |

| Methoxy | Stable (No Change) | Stable (No Change) |

Fluorine substitution can significantly influence a molecule's ability to cross biological membranes and bind to its intended target. The replacement of a hydrogen atom with fluorine increases the lipophilicity of the molecule, a property that can enhance cell penetration and membrane permeation. tandfonline.comtandfonline.com

Impact of Substituents on the Dihydroquinolinone Scaffold

The dihydroquinolinone core serves as a versatile scaffold, and its biological activity can be fine-tuned by introducing various substituents at different positions on both the aromatic and heterocyclic rings.

The aromatic ring of the quinolinone scaffold offers several positions for substitution, with each having a distinct impact on the molecule's properties.

C-8 Position: As discussed, an 8-fluoro substituent is a key component in certain antifungal agents but does not appear to enhance photostability in some antibacterial contexts. nih.govmdpi.com

C-6 and C-7 Positions: Research on related 5,8-quinolinedione scaffolds has shown that the nature of substituents at the C-6 and C-7 positions is crucial for bioactivity. mdpi.com The presence of halogens, such as chlorine, or the introduction of amine or alkoxyl groups at these positions can significantly influence antitumor activity. mdpi.com In the broader class of quinolone antibacterials, a fluorine atom at the C-6 position is famously known to enhance potency. tandfonline.com

Modifications to the heterocyclic portion of the dihydroquinolinone scaffold are pivotal for modulating activity. A key example is the esterification of the 4-hydroxyl group in 8-fluoro-2,3-dimethylquinoline analogs. mdpi.com In a study developing new fungicides, this position was modified by reacting it with various substituted benzoic acids. The resulting ester linkage and the nature of the substituent on the benzoic acid ring had a direct and significant impact on the antifungal profile of the compounds. mdpi.com The study found that compounds with electron-donating groups (such as tert-butyl, methoxy, methyl, and iso-propyl) at the 4-position of the benzoate ring generally exhibited better antifungal activity against specific pathogens like S. sclerotiorum. mdpi.com

Table 2: Influence of C-4 Benzoate Substituents on Antifungal Activity of 8-Fluoro-2,3-dimethylquinolin-4-yl benzoates mdpi.com

| Compound ID | Substituent on Benzoate Ring | Inhibition Rate (%) against S. sclerotiorum | Inhibition Rate (%) against R. solani |

| 2b | 4-(tert-butyl) | >80% | - |

| 2e | 4-Fluoro | >80% | - |

| 2f | 4-Chloro | >80% | - |

| 2g | 4-Methoxy | - | 80.8% |

| 2k | 2,4-dichloro | >80% | - |

| 2n | 4-(iso-propyl) | >80% | - |

Note: A hyphen (-) indicates data was not highlighted for that specific activity level in the source.

The interplay of steric and electronic effects governs the three-dimensional shape (conformation) of the molecule and its ability to bind effectively to a biological target. chemrxiv.orgrsc.org

Electronic Effects: These effects arise from the electron-withdrawing or electron-donating properties of substituents. The high electronegativity of the fluorine atom at the C-8 position, for example, creates a strong electronic effect, altering the charge distribution across the aromatic ring. u-tokyo.ac.jp This can influence non-covalent interactions with a target receptor. As seen with the C-4 benzoate esters, the electronic nature of the substituent (electron-donating vs. electron-withdrawing) directly correlated with antifungal activity, demonstrating a clear electronic influence on binding affinity. mdpi.com

Steric Effects: These effects relate to the physical size and spatial arrangement of substituents. nih.gov Bulky groups can cause steric hindrance, which may either prevent the molecule from adopting the optimal conformation for binding or physically block its entry into a receptor's active site. nih.gov Conversely, the specific size and shape of a substituent can be designed to fit snugly into a hydrophobic pocket within the target, thereby increasing binding affinity. The conformation of the partially saturated dihydroquinolinone ring is influenced by the steric bulk of its substituents, which in turn affects how the entire molecule presents itself to its biological target.

Bioisosteric Modifications and Scaffold Hopping Strategies

In the quest for novel therapeutic agents, the modification of a lead compound is a critical step. For the 8-fluoro-2,3-dihydroquinolin-4-one scaffold and its analogs, bioisosteric modifications and scaffold hopping are advanced strategies employed to enhance potency, selectivity, and pharmacokinetic properties.

Bioisosteric Modifications

Bioisosterism involves the substitution of atoms or groups of atoms within a molecule with other atoms or groups that have similar physical or chemical properties, with the aim of creating a new compound with improved biological activity. This strategy is particularly useful for exploring the chemical space around a lead compound and for fine-tuning its interactions with a biological target.

In a study of antifungal agents based on the closely related 8-fluoro-2,3-dimethylquinolin-4-one scaffold, a series of derivatives were synthesized where the hydroxyl group at the 4-position was esterified with various substituted benzoic acids. These substitutions on the benzoic acid moiety can be considered as bioisosteric modifications, allowing for an investigation of the structure-activity relationship (SAR). The antifungal activity of these compounds was tested against several phytopathogenic fungi.

The results, summarized in the table below, indicate that the nature and position of the substituent on the benzoate ring have a significant impact on the antifungal activity. For instance, against Sclerotinia sclerotiorum, compounds with a para-tert-butyl (2b), para-fluoro (2e), para-chloro (2f), para-methyl (2k), and para-isopropyl (2n) substituent on the benzoate ring exhibited good activity, with inhibition rates of over 80% at a concentration of 50 µg/mL nih.gov. This suggests that a bulky, lipophilic group at the para position is favorable for activity against this particular fungus. In contrast, the introduction of a nitro group at the ortho position (2o) or a hydroxyl group at the para position (2p) resulted in a significant decrease in activity.

Against Rhizoctonia solani, the compound with a para-bromo substituent (2g) showed the highest activity, with an inhibition rate of 80.8% nih.gov. This highlights that different fungal species may have different structural requirements for optimal inhibition.

| Compound | Substituent (R) | Inhibition Rate (%) against S. sclerotiorum at 50 µg/mL | Inhibition Rate (%) against R. solani at 50 µg/mL |

|---|---|---|---|

| 2a | H | 75.6 | 65.4 |

| 2b | 4-tert-butyl | >80 | 72.3 |

| 2c | 4-OCH3 | 68.9 | 55.1 |

| 2d | 4-OCF3 | 78.2 | 68.7 |

| 2e | 4-F | >80 | 70.1 |

| 2f | 4-Cl | >80 | 75.3 |

| 2g | 4-Br | 79.1 | 80.8 |

| 2h | 4-I | 76.5 | 71.2 |

| 2i | 4-CF3 | 73.4 | 66.9 |

| 2j | 4-CH3 | 78.9 | 69.8 |

| 2k | 4-ethyl | >80 | 73.1 |

| 2l | 3-Cl | 72.5 | 64.3 |

| 2m | 2-F | 65.8 | 58.2 |

| 2n | 4-isopropyl | >80 | 74.6 |

| 2o | 2-NO2 | 55.3 | 48.9 |

| 2p | 4-OH | 60.1 | 52.7 |

Scaffold Hopping Strategies

Scaffold hopping is a more drastic approach to lead modification, where the core structure (scaffold) of a known active compound is replaced by a chemically different scaffold, while maintaining the original's biological activity. This strategy is employed to discover new intellectual property, improve upon the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of the original scaffold, or to find compounds with a different mode of action.

Potential scaffold hops for the this compound could include replacing the quinolinone core with other bicyclic heteroaromatic systems such as quinazolinones, quinoxalinones, or benzoxazinones, while attempting to maintain the key pharmacophoric features required for biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A robust QSAR model can be used to predict the activity of novel, untested compounds, thereby prioritizing synthetic efforts and reducing the time and cost of drug discovery.

The development of a QSAR model typically involves the following steps:

Data Set Preparation: A set of compounds with known biological activities (the training set) is compiled.

Descriptor Calculation: A large number of numerical descriptors that characterize the physicochemical properties of the molecules are calculated. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously assessed using both internal and external validation techniques.

While a specific QSAR model for this compound derivatives was not found in the reviewed literature, QSAR studies on related quinoline and quinazolinone scaffolds have been reported, illustrating the utility of this approach. For example, a QSAR study on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as P-glycoprotein inhibitors was conducted to understand the structural requirements for combating cancer multidrug resistance nih.gov. In another study, 3D-QSAR models were developed for pyrimido-isoquinolin-quinone derivatives against methicillin-resistant Staphylococcus aureus, revealing that steric, electronic, and hydrogen-bond acceptor properties were important for antibacterial activity mdpi.com.

For the this compound scaffold, a QSAR model could be developed using the antifungal activity data of its derivatives, such as those presented in the table above. Descriptors that could be relevant for modeling the antifungal activity of these compounds might include:

Topological descriptors: These describe the connectivity of the atoms in the molecule, such as the Wiener index or the Kier & Hall molecular connectivity indices.

Electronic descriptors: These relate to the electronic properties of the molecule, such as the dipole moment, partial charges on atoms, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Steric descriptors: These describe the size and shape of the molecule, such as the molecular weight, molar refractivity, and van der Waals volume.

By identifying the key descriptors that influence the antifungal activity, a predictive QSAR model could be built to guide the design of new this compound derivatives with enhanced potency.

Computational Chemistry and Molecular Modeling

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of 8-Fluoro-2,3-dihydroquinolin-4-one are crucial determinants of its interaction with biological targets. The dihydroquinolinone core is not perfectly planar due to the sp3-hybridized carbons at the C2 and C3 positions. This allows the six-membered heterocyclic ring to adopt various conformations.

MD simulations can elucidate how the fluorine atom at the C8 position influences the conformational preferences of the quinolinone ring system and its interactions with surrounding solvent molecules or biological macromolecules. mdpi.com This understanding is critical for rational drug design, as the molecule's bioactive conformation might differ from its lowest energy state in isolation.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in investigating the electronic structure and reactivity of this compound. researchgate.netdntb.gov.ua DFT methods provide a good balance between accuracy and computational cost for molecules of this size. dntb.gov.ua

Theoretical calculations on similar quinolinone frameworks have been used to compute optimized geometries, vibrational frequencies (infrared spectra), and electronic properties. scielo.brresearchgate.net For example, in a study of two novel 4(1H)-quinolinones, the calculated infrared spectra showed good agreement with experimental values, validating the computational approach. scielo.br Such calculations for this compound would involve selecting an appropriate functional (like B3LYP) and basis set (such as 6-311G(d,p)) to accurately model the molecule. nih.gov

DFT calculations are highly effective in predicting the regioselectivity of chemical reactions and elucidating their mechanisms. For fluorinated quinolinone derivatives, the fluorine atom, being highly electronegative, significantly influences the electron distribution in the aromatic ring, thereby directing the outcome of electrophilic and nucleophilic substitution reactions.

In the synthesis of related compounds like 8-fluoro-3,4-dihydroisoquinoline, the ortho-directing ability of the fluorine atom in lithiation reactions is well-documented. mdpi.comresearchgate.net DFT calculations can model the transition states and intermediates of such reactions, providing energy barriers that explain the observed regioselectivity. For this compound, computational studies can predict the most likely sites for electrophilic attack or nucleophilic substitution on the benzene (B151609) ring. For instance, the presence of the fluorine at C8 and the carbonyl group at C4 will have competing electronic effects that can be quantitatively assessed through DFT.

Similarly, the mechanisms of cyclization reactions to form the dihydroquinolinone ring can be investigated. Acid-catalyzed cyclization, for example, likely proceeds through protonation of the amide carbonyl, which facilitates nucleophilic attack by the aromatic ring. researchgate.net DFT can model this process and identify the most energetically favorable pathway.

Frontier Molecular Orbital (FMO) theory is a key concept within DFT that helps in understanding chemical reactivity. wikipedia.org The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. wikipedia.orgnumberanalytics.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

For quinoline (B57606) derivatives, the HOMO is typically delocalized over the entire molecule, while the LUMO distribution can vary depending on the substituents. researchgate.net In the case of this compound, the electron-withdrawing fluorine atom and the carbonyl group are expected to lower the energy of the LUMO, potentially making the molecule a better electron acceptor. The HOMO-LUMO gap can provide insights into the molecule's electronic transitions and its potential for charge transfer interactions within a biological system. researchgate.net

A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net The table below shows representative calculated HOMO, LUMO, and energy gap values for a related quinoline derivative, illustrating the type of data obtained from such analyses.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |

|---|---|---|---|---|

| (E)-3-(2-chlorobenzylidene)-2-(2-methoxyphenyl)-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-one | -6.19 | -1.99 | 4.20 | DFT/B3LYP |

Data for a related quinolinone derivative from a conformational analysis study. scielo.br Specific values for this compound would require dedicated DFT calculations.

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor or enzyme. researchgate.netnih.gov This method is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity.

For this compound, molecular docking studies can be performed to predict its binding modes and affinities with various biological macromolecules. The quinolinone scaffold is present in many biologically active compounds, and docking studies on these analogs can suggest potential targets for the 8-fluoro derivative. For example, fluoroquinolone antibiotics are known to target DNA gyrase. researchgate.net Docking studies of novel fluoroquinolones with DNA gyrase have been used to explore their binding interactions and guide the synthesis of more potent derivatives. researchgate.net

A typical docking study involves preparing the 3D structure of the ligand (this compound) and the target protein. The ligand is then placed in the binding site of the protein, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose, typically reported as a binding energy in kcal/mol. The poses with the best scores are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. nih.gov

The table below presents hypothetical binding affinities for this compound with potential protein targets, illustrating the type of data generated from molecular docking studies.

| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| DNA Gyrase Subunit A | 2XCS | -7.5 | Ser, Asp, Gly |

| Aurora A Kinase | 1MQ4 | -8.2 | Leu, Val, Ala |

| c-Met Kinase | 3F66 | -7.9 | Met, Tyr, Pro |

These are hypothetical values for illustrative purposes. Actual binding affinities would need to be determined through specific docking calculations.

Advanced In Silico Screening Methodologies

Beyond single-molecule docking, advanced in silico screening methodologies, such as virtual screening, can be employed to explore the potential of the this compound scaffold. Virtual screening involves computationally screening large libraries of compounds against a specific target to identify those with a high likelihood of binding.

In the context of this compound, this compound could serve as a fragment or a lead compound for the design of a focused library of derivatives. This library could then be virtually screened against various protein targets known to be modulated by quinolinone-based compounds. For example, an in silico virtual screening of a library of quinoline-based molecules was used to identify novel inhibitors of the PqsR receptor in Pseudomonas aeruginosa.

These advanced methods often incorporate machine learning and quantitative structure-activity relationship (QSAR) models to predict the biological activity of new compounds based on their chemical structure. By combining these computational approaches, researchers can prioritize the synthesis and experimental testing of the most promising candidates, accelerating the drug discovery process.

Preclinical Evaluation and Translational Research Considerations

In Vitro Efficacy and Selectivity Profiling

The initial step in evaluating the therapeutic potential of 8-Fluoro-2,3-dihydroquinolin-4-one involves comprehensive in vitro screening to determine its biological effects and selectivity. While direct data on this specific molecule is limited, the broader class of quinolinone and tetrahydroquinoline derivatives has demonstrated a wide range of pharmacological activities, suggesting promising avenues for investigation. nih.gov

Derivatives of the quinolinone scaffold have been explored for various therapeutic applications, including as anticancer and neuroprotective agents. nih.gov For instance, a related compound, 6-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one, has been noted for its potential anticancer and antimicrobial effects. Other tetrahydroquinoline derivatives have shown low micromolar inhibition of various cancer cell lines, including lung carcinoma, prostate carcinoma, and skin carcinoma. nih.gov Specifically, the incorporation of an aryl group at the C4 position of the quinoline (B57606) structure has been shown to dramatically increase antiproliferative effects. nih.gov

Furthermore, the quinolinone structure is a key component in the design of multifunctional inhibitors for neurodegenerative conditions like Alzheimer's disease. nih.gov Novel quinolinone derivatives have been synthesized and shown to be potent and selective inhibitors of acetylcholinesterase (AChE), an important enzyme in the pathology of Alzheimer's. nih.gov Some of these compounds also inhibit the aggregation of amyloid-β (Aβ) peptides, another key pathological hallmark of the disease. nih.govnih.gov Given these precedents, this compound warrants screening against targets relevant to oncology and neurodegeneration.

Table 1: In Vitro Biological Activities of Related Quinolone Derivatives

| Compound Class | Biological Target/Activity | Potency/Efficacy | Source(s) |

|---|---|---|---|

| 6-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one | Anticancer, Antimicrobial | Activity noted, specific IC50 values not detailed. | |

| 3,4-diaryl-1,2,3,4-tetrahydroquinolines | Antiproliferative (Cancer Cell Lines) | IC50 values in the low micromolar range (e.g., 2.0 ± 0.9 µM against A-431 skin carcinoma). | nih.gov |

| Quinolinone-dithiocarbamate hybrids | Acetylcholinesterase (AChE) Inhibition | IC50 values in the sub-micromolar range (e.g., 0.16 µM for hAChE). | nih.gov |

| Quinolinone-dithiocarbamate hybrids | Aβ Aggregation Inhibition | 30.67% inhibition of self-induced Aβ aggregation at 25 µM. | nih.gov |

Metabolic Stability and Pharmacokinetic Considerations

A critical aspect of preclinical development is understanding a compound's metabolic stability and pharmacokinetic profile, which determines its fate in the body. The inclusion of a fluorine atom in a drug candidate is a well-established strategy in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic properties. mdpi.comnih.govnumberanalytics.comresearchgate.net Fluorination can block sites of metabolism, increase binding affinity to target proteins, and improve membrane permeation. mdpi.comnih.govresearchgate.net

For this compound, the fluorine atom at position 8 is anticipated to reduce metabolic clearance, a feature observed in analogous compounds like ciprofloxacin (B1669076) derivatives. Generally, the class of fluorinated quinolones exhibits good absorption from the gastrointestinal tract (50-100%) and a high volume of distribution, allowing for high concentrations in various organs. nih.gov Elimination half-lives for this class can range from 4 to 14 hours. nih.gov

Studies on structurally related compounds have demonstrated that modifications to the molecular scaffold can significantly improve metabolic stability. For example, replacing a piperazine (B1678402) ring with a piperidine (B6355638) system in a series of dopamine (B1211576) transporter (DAT) inhibitors led to enhanced stability in rat liver microsomes. nih.gov Therefore, assessing the metabolic profile of this compound in liver microsomes and hepatocytes is a crucial step to predict its in vivo half-life and clearance.

Table 2: General Pharmacokinetic Properties of Fluorinated Quinolones

| Parameter | Typical Value/Characteristic | Source(s) |

|---|---|---|

| Oral Absorption | 50-100% | nih.gov |

| Volume of Distribution | High (approx. 2 L/kg) | nih.gov |

| Elimination Half-life | 4 to 14 hours | nih.gov |

In Vivo Proof-of-Concept Studies

Following promising in vitro and pharmacokinetic data, the next stage involves demonstrating the compound's efficacy in living organisms through in vivo proof-of-concept studies. This typically involves using the compound in relevant disease models and may also include the development of imaging tools to study its distribution and target engagement.

Imaging Modalities in Biomedical Research (e.g., Positron Emission Tomography (PET) Imaging)

The presence of a fluorine atom in this compound makes it an excellent candidate for development as a Positron Emission Tomography (PET) imaging agent. mdpi.comnih.gov By substituting the stable fluorine-19 isotope with the positron-emitting fluorine-18 (B77423) ([¹⁸F]), a radiotracer can be synthesized. This would allow for the non-invasive, real-time visualization of the compound's distribution, target engagement, and pharmacokinetics in living subjects. nih.gov

The development of [¹⁸F]-labeled radioligands is a burgeoning area of research for visualizing targets in the brain related to neurodegenerative diseases and neuroinflammation. nih.gov For example, [¹⁸F]-labeled inhibitors of the RIPK1 kinase have been successfully developed and have shown good brain uptake and binding specificity in mouse PET imaging studies. nih.gov The successful application of other fluorinated tracers like [¹⁸F]fluorocholine for clinical imaging further underscores the potential of this approach. nih.gov Developing [¹⁸F]this compound could provide invaluable information on its ability to cross the blood-brain barrier and engage with central nervous system targets.

Evaluation in Relevant Disease Models

Based on the in vitro activity profile of related quinolinone compounds, this compound could be evaluated in several disease models.

If the compound demonstrates significant in vitro anticancer activity, its efficacy would be tested in animal models of cancer. nih.govnih.gov These often involve implanting human cancer cell lines into immunodeficient mice (xenograft models) and monitoring tumor growth following treatment with the compound. nih.gov

Given the activity of related quinolinones against targets for Alzheimer's disease (AD), evaluation in transgenic mouse models of AD would be a logical step. nih.gov These models are designed to recapitulate aspects of AD pathology, such as the formation of amyloid plaques. Studies would assess whether the compound can modulate these pathologies and improve cognitive deficits in the animals. nih.govnih.gov The general efficacy of quinolones has been demonstrated in various animal studies for a range of conditions. nih.gov

Table 3: Potential In Vivo Disease Models for Efficacy Evaluation

| Therapeutic Area | Potential Disease Model | Endpoints for Evaluation | Source(s) |

|---|---|---|---|

| Oncology | Human tumor xenografts in mice (e.g., lung, skin, colon carcinoma). | Tumor growth inhibition, survival analysis, biomarker modulation. | nih.govnih.govnih.gov |

| Neurodegeneration (e.g., Alzheimer's Disease) | Transgenic mouse models of AD (e.g., APP/PS1). | Reduction in Aβ plaques, improvement in cognitive function (e.g., maze tests), measurement of brain target engagement. | nih.govnih.gov |

Future Directions and Research Opportunities

Exploration of Novel Biological Targets and Therapeutic Areas

The inherent versatility of the quinolinone core suggests that derivatives of 8-Fluoro-2,3-dihydroquinolin-4-one could exhibit a wide range of pharmacological activities. Quinolone and quinolinone derivatives have historically demonstrated a broad spectrum of biological effects, including antibacterial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties. mdpi.com This diverse activity profile provides a strong rationale for screening libraries of compounds derived from this compound against a variety of biological targets to uncover novel therapeutic potentials.

Future research should focus on systematic screening of such derivatives against target families implicated in diseases with high unmet medical needs. For instance, given the neuroprotective potential observed in some quinoline (B57606) compounds, exploring targets within the central nervous system for conditions like Alzheimer's and Parkinson's disease could be a fruitful avenue. rsc.org Similarly, the known anti-proliferative effects of certain quinolinones warrant a deeper investigation into their potential as inhibitors of novel cancer-related kinases or other signaling pathways. mdpi.comtandfonline.com

Development of Multi-Target Directed Ligands and Hybrid Molecules

Complex multifactorial diseases such as cancer and neurodegenerative disorders often require therapeutic strategies that can modulate multiple biological targets simultaneously. The development of multi-target directed ligands (MTDLs) and hybrid molecules represents a promising approach to address this complexity. rsc.org The this compound scaffold is an ideal starting point for the design of such agents.

By strategically combining the this compound moiety with other pharmacophores, researchers can create hybrid molecules with synergistic activities. For example, hybridizing with moieties known to inhibit protein aggregation could yield novel agents for Alzheimer's disease. acs.org Another approach could involve creating hybrids that combine a cytotoxic quinolinone-based component with a molecule that targets a specific cancer cell receptor, potentially leading to more effective and targeted cancer therapies. nih.govmdpi.com The design of such molecules often involves linking the two pharmacophores through a carefully selected spacer to ensure optimal interaction with both targets.

Advanced Synthetic Methodologies for Structural Diversification and Library Synthesis

To fully explore the therapeutic potential of this compound, the development of a diverse library of derivatives is essential. This will enable comprehensive structure-activity relationship (SAR) studies and the identification of lead compounds with optimized properties. A variety of both classical and modern synthetic methods can be employed for this purpose.

Classical methods like the Gould-Jacobs and Conrad-Limpach reactions provide reliable routes to the quinolin-4-one backbone. mdpi.com More recent advancements in synthetic chemistry offer even greater possibilities for structural diversification. These include transition-metal-catalyzed reactions, such as palladium-catalyzed carbonylation and copper-catalyzed cyclizations, which allow for the introduction of a wide range of substituents onto the quinolinone core. mdpi.comorganic-chemistry.org

Furthermore, combinatorial chemistry techniques, including both solid-phase and liquid-phase synthesis, can be utilized to rapidly generate large libraries of this compound derivatives. acs.orgacs.org These high-throughput methods are invaluable for creating a diverse chemical space for biological screening. nih.govnih.gov

| Synthetic Method | Description | Potential Application for this compound |

| Gould-Jacobs Reaction | Thermal cyclization of an aniline (B41778) derivative with an alkoxymethylenemalonic ester. mdpi.com | Synthesis of derivatives with various substituents on the nitrogen and at the 3-position. |

| Conrad-Limpach-Knorr Synthesis | Condensation of anilines with β-ketoesters. mdpi.com | A versatile method for producing a variety of substituted 4-quinolones. |

| Palladium-Catalyzed Carbonylation | A modern method that uses a palladium catalyst to introduce a carbonyl group, facilitating cyclization. mdpi.com | Efficient synthesis of the core structure and its analogs under milder conditions. |

| Combinatorial Synthesis | Automated or parallel synthesis of a large number of compounds in a short period. acs.orgacs.orgnih.govnih.gov | Rapid generation of a diverse library of derivatives for high-throughput screening. |

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster, more cost-effective, and more predictive. oncodesign-services.com These technologies can be powerfully applied to the development of novel therapeutics based on the this compound scaffold.

Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can be trained on existing chemical data to design novel molecules with desired drug-like properties. oncodesign-services.comazoai.com These models can explore a vast chemical space to propose new derivatives of this compound that are optimized for specific biological targets.

| AI/ML Application | Description | Relevance to this compound |

| Generative Models (e.g., MedGAN) | AI algorithms that can generate new data, in this case, novel molecular structures. azoai.com | De novo design of new derivatives with optimized binding affinity and pharmacokinetic profiles. |

| Predictive Modeling (e.g., QSAR) | Statistical or machine learning models that correlate chemical structure with biological activity or other properties. nih.gov | Prediction of efficacy, toxicity, and ADMET properties of virtual compounds to guide synthesis. |

| Target Structure Prediction (e.g., AlphaFold) | Deep learning models that predict the 3D structure of proteins from their amino acid sequence. oncodesign-services.com | Elucidation of the binding site of target proteins, facilitating structure-based drug design. |

| Reaction Prediction | AI models that can predict the outcome of chemical reactions or suggest synthetic routes. researchgate.net | Optimization of synthetic pathways for the novel derivatives of this compound. |

Q & A

Q. What synthetic methodologies are most effective for preparing 8-Fluoro-2,3-dihydroquinolin-4-one?

The compound can be synthesized via microwave-assisted isomerization of 2′-aminochalcone precursors. For example, using indium(III) chloride (InCl₃, 20 mol%) as a catalyst under microwave irradiation (360 W, 5 minutes) yields 63% purity . Traditional acid/base-catalyzed methods (e.g., H₃PO₄ or NaOH) are less efficient, requiring longer reaction times and producing lower yields due to side reactions.

Q. How should researchers characterize the structural integrity of this compound?

Combine ¹H/¹³C NMR spectroscopy and X-ray crystallography. NMR signals (e.g., δ 12.95 ppm for NH protons) confirm functional groups, while X-ray analysis resolves stereochemistry and packing interactions. For instance, dihedral angles between aromatic rings (e.g., 57.84° in a related compound) and intermolecular hydrogen bonds (N–H⋯N) are critical for structural validation .

Q. What crystallization strategies yield high-quality single crystals for X-ray studies?

Dissolve 1 mg of the compound in 2 ml methanol, seal the flask, and allow slow solvent evaporation over 4–6 weeks at room temperature. This method produced crystals suitable for high-resolution X-ray diffraction (90 K, MoKα radiation) with data-to-parameter ratios >13.7 .

Advanced Research Questions

Q. How can isotopic labeling (e.g., deuterium) be applied to study metabolic pathways of this compound derivatives?

Substitute methoxy (-OCH₃) or methyl groups with deuterated analogs (e.g., -OCD₃) during synthesis. For example, 4-methoxy-d₃-phenylhydrazine was used to prepare deuterated quinolinone derivatives, enabling tracking via mass spectrometry (HRMS) and metabolic stability assays .

Q. What strategies resolve contradictions between spectroscopic data and computational models?

Perform Hirshfeld atom refinement (HAR) or X-ray wavefunction refinement (XWR) to reconcile discrepancies. These methods refine electron density maps and improve accuracy in bond-length measurements (e.g., C–C bonds refined to ±0.005 Å) . Additionally, compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate electronic environments.

Q. How do substituents on the quinolinone core influence reactivity in cross-coupling reactions?

Fluorine at the 8-position enhances electrophilicity, facilitating Suzuki-Miyaura couplings. For example, 8-iodo-1H-quinolin-2-one reacted with thiophenol derivatives under CuI/K₂CO₃ catalysis (92.4% yield). Steric effects from dihydro groups may require optimized ligands (e.g., Pd(PPh₃)₄) for efficient coupling .

Q. What catalytic systems improve regioselectivity in functionalizing dihydroquinolinones?

Use Lewis acids like InCl₃ for Friedel-Crafts alkylation or transition-metal catalysts (e.g., Pd) for C–H activation. Microwave irradiation reduces reaction times and minimizes decomposition, as demonstrated in the synthesis of 2-chloro-6,7-dimethylquinolin-3-yl derivatives .

Methodological Considerations

Q. How to optimize reaction conditions for scaling up dihydroquinolinone synthesis?

- Catalyst Screening : Test InCl₃, FeCl₃, or Bi(OTf)₃ at 5–20 mol% under microwave or conventional heating.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility, while xylenes improve thermal stability .

- Yield Monitoring : Use HPLC (98.6% purity criteria) and HRMS for batch consistency .